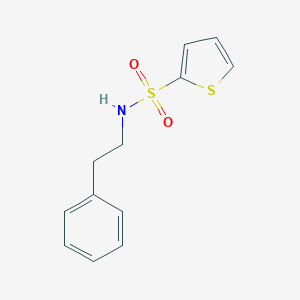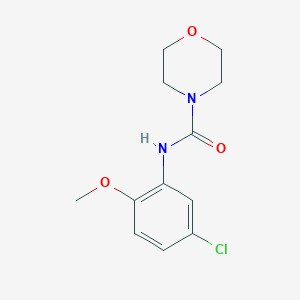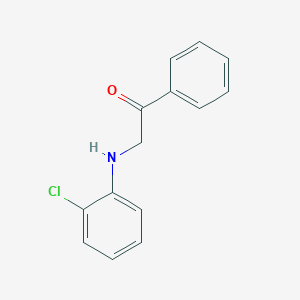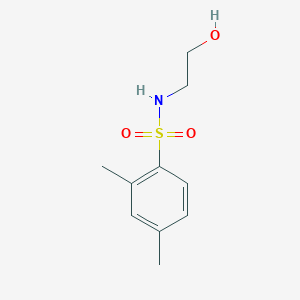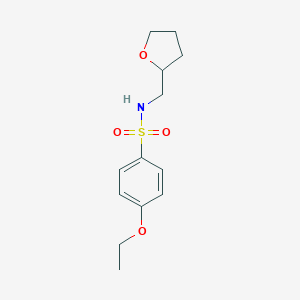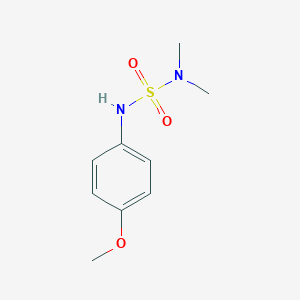
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, also known as Dazomet, is a synthetic organic compound that belongs to the class of triazine derivatives. It is widely used as a soil sterilant and fungicide in agriculture to control soil-borne diseases and pests. Dazomet has also shown promising results in scientific research as a potential therapeutic agent for various diseases.
作用機序
Target of Action
It’s worth noting that compounds with a similar structure, such as 2,4-dichlorobenzyl alcohol, have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
A related compound, 2,4-dichlorobenzyl thiocyanate, has been reported to cause a dramatic reorganization of cellular microtubules and changes in cell shape
Biochemical Pathways
Given the potential for interaction with microtubules, it’s likely that this compound could impact cell division and other processes dependent on the cytoskeleton .
Result of Action
Based on the potential for interaction with microtubules, it’s possible that this compound could have effects on cell division and morphology .
実験室実験の利点と制限
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments, including its broad-spectrum activity against various diseases, its low toxicity, and its stability under different conditions. It is also relatively easy to synthesize and can be obtained in large quantities.
However, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has some limitations for lab experiments, such as its limited solubility in water and its potential to interact with other compounds in complex biological systems. It also requires further optimization and validation in preclinical and clinical studies before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for the research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, including:
1. Optimization of the synthesis method to improve the yield and purity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
2. Development of novel formulations and delivery systems to enhance the solubility and bioavailability of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
3. Investigation of the pharmacokinetics and pharmacodynamics of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one in vivo to determine its efficacy and safety.
4. Exploration of the potential synergistic effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one with other therapeutic agents in cancer and inflammation.
5. Identification of the molecular targets and signaling pathways involved in the mechanism of action of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one.
6. Evaluation of the antimicrobial activity of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one against emerging and drug-resistant pathogens.
7. Assessment of the potential toxicological effects of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one on human health and the environment.
Conclusion:
In conclusion, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a promising synthetic compound that has shown potential as a therapeutic agent for various diseases. Its broad-spectrum activity, low toxicity, and stability make it a valuable tool for scientific research. However, further studies are needed to optimize its synthesis, improve its solubility and bioavailability, and validate its efficacy and safety in preclinical and clinical trials. The future directions of research on 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one hold great promise for the development of novel therapies for cancer, inflammation, and microbial infections.
合成法
The synthesis of 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base to yield 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one. The overall reaction scheme is shown below:
科学的研究の応用
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to enhance the cytotoxicity of chemotherapeutic agents and reduce the development of drug resistance.
In inflammation research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has been found to suppress the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation.
In microbial infection research, 3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has demonstrated potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has been shown to disrupt the cell membrane and inhibit the synthesis of nucleic acids and proteins, leading to the death of microbial cells.
特性
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-10(17)14-11(16-15-6)18-5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHRBFPAOPVRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dichlorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


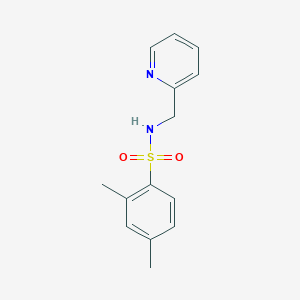
![1-[2-(2-Fluoro-phenoxy)-ethyl]-1H-benzoimidazole-2-thiol](/img/structure/B495179.png)
amine](/img/structure/B495181.png)
![3-[(4-Bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B495182.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B495183.png)
